molecular formula C18H18N4O3S2 B11000469 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11000469
M. Wt: 402.5 g/mol
InChI Key: CWNKBQRLQCIEIX-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 3.
  • A thiazole ring linked via an acetamide moiety, further substituted with a 3,4-dimethoxyphenyl group at position 2.

The cyclopropyl and dimethoxyphenyl groups may enhance metabolic stability and binding affinity compared to simpler analogs .

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H18N4O3S2/c1-24-13-6-5-11(7-14(13)25-2)16-19-12(9-26-16)8-15(23)20-18-22-21-17(27-18)10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,20,22,23)

InChI Key

CWNKBQRLQCIEIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring is usually formed by the reaction of α-haloketones with thioureas or thioamides.

    Coupling of Rings: The final step involves coupling the thiadiazole and thiazole rings through a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit cell proliferation in various cancer cell lines by modulating specific molecular targets involved in cancer progression . The mechanism often involves the inhibition of enzymes critical for tumor growth and metastasis.

Antimicrobial Properties

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide has also been studied for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Antiviral Effects

The compound's potential as an antiviral agent is supported by findings that highlight its ability to interfere with viral replication processes. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various synthetic routes:

  • Cyclization Reactions : Utilizing the Hurd-Mori cyclization method allows for the formation of thiadiazole derivatives from appropriate precursors. This method has been shown to yield high purity compounds with excellent yields .
  • Multi-component Reactions : These reactions enable the simultaneous formation of multiple bonds, which can streamline the synthesis process and reduce the number of steps required to obtain the target compound .
  • Microwave-Assisted Synthesis : This innovative approach enhances reaction rates and yields by providing uniform heating during chemical reactions, making it a valuable technique in modern synthetic chemistry .

Case Study 1: Anticancer Activity Assessment

A study published in MDPI evaluated the anticancer effects of thiadiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The findings revealed significant inhibition zones compared to control groups, suggesting strong antibacterial properties .

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Literature

Evidence from Pharmacopeial Forum (2017) highlights structurally related thiazole and thiadiazole derivatives. For example:

  • Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds y and z in ) share the thiazole backbone but lack the cyclopropyl-thiadiazole hybrid system. These compounds prioritize ureido and hydroxy groups, which may influence solubility and hydrogen-bonding interactions .

Acetamide-Based Analogues

A 2024 book entry () lists acetamide-thiazole derivatives with varying substituents:

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (872704-30-8): Shares the thiadiazole-acetamide framework but substitutes cyclopropyl with ethyl and replaces dimethoxyphenyl with thienyl-pyridazine.
  • 1052542-79-6: Features a chloroanilino-thiazole-acetamide structure. The chloro substituent increases electronegativity, which may improve binding to electrophilic targets but reduce solubility compared to dimethoxy groups .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Target Compound 872704-30-8 1052542-79-6
Molecular Weight ~434.5 g/mol ~408.4 g/mol ~495.4 g/mol
Key Substituents Cyclopropyl, 3,4-dimethoxyphenyl Ethyl, thienyl-pyridazine Chloroanilino, dimethylaminopropyl
Solubility (Predicted) Moderate (logP ~3.2) Low (logP ~3.8) Very low (logP ~4.5)
Putative Target Kinase inhibitors/CNS targets Antiviral agents GPCR modulators

Research Findings :

  • The cyclopropyl group in the target compound may confer enhanced metabolic stability over ethyl or methyl substituents in analogues like 872704-30-8, as cyclopropane rings resist oxidative degradation .

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound that has been investigated for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of C17H18N4OSC_{17}H_{18}N_{4}OS and a molecular weight of approximately 326.42 g/mol. The presence of thiadiazole and thiazole rings contributes to its pharmacological potential. The structural formula can be represented as follows:

N 2E 5 cyclopropyl 1 3 4 thiadiazol 2 3H ylidene 2 2 3 4 dimethoxyphenyl 1 3 thiazol 4 yl acetamide\text{N 2E 5 cyclopropyl 1 3 4 thiadiazol 2 3H ylidene 2 2 3 4 dimethoxyphenyl 1 3 thiazol 4 yl acetamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines including colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The mechanism of action often involves the inhibition of key enzymes and receptors involved in cell proliferation and apoptosis.

Cell Line IC50 (μM) Reference
HTC-11615.5
HepG-212.8

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Thiadiazole derivatives are known for their efficacy against a range of pathogens. Specific studies have reported that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory and Analgesic Effects

Research indicates that compounds with similar structural features can exhibit anti-inflammatory and analgesic effects. This is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
  • Receptor Modulation : It can interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells leading to cell death.

Case Studies

A notable study examined the effects of thiadiazole derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms . Another study focused on antimicrobial efficacy revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against infections .

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